[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1354007-85-4) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group. Its molecular formula is C₁₄H₂₈N₂O₃, with a molecular weight of 272.39 g/mol . The compound contains a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted with a 2-hydroxyethyl group at the 1-position and an isopropylcarbamic acid tert-butyl ester at the 3-position. The (S)-configuration at the pyrrolidine ring’s chiral center distinguishes it from its stereoisomers.
This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries, where Boc-protected amines are critical for peptide synthesis and drug development . Its storage and handling require standard laboratory precautions, including protective equipment and proper ventilation, as specified in safety guidelines .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-11(2)16(13(18)19-14(3,4)5)12-6-7-15(10-12)8-9-17/h11-12,17H,6-10H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCSAJUPKCFHAC-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)CCO)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, commonly referred to as the compound of interest, is a chiral carbamate derivative with significant potential in medicinal chemistry. Its molecular formula is C15H30N2O3, and it has a molar mass of 286.41 g/mol. This compound has been studied for its biological activities, particularly in the context of antiviral properties and enzyme inhibition.
The compound's structure features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the hydroxyethyl group and the tert-butyl ester enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H30N2O3 |
| Molar Mass | 286.41 g/mol |
| CAS Number | 1353981-49-3 |
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. A study published in March 2023 demonstrated that derivatives similar to this compound exhibited inhibitory effects on the 3C-like protease (3CLpro) of SARS-CoV-2 and other coronaviruses. The compound exhibited nanomolar to low micromolar activity against viral replication, indicating its potential as a broad-spectrum antiviral treatment .
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been a focus of research. In biochemical assays, compounds with similar structures have shown effective inhibition of the SARS-CoV-2 3CLpro, with IC50 values indicating strong potency . This suggests that the compound may serve as a template for developing new inhibitors targeting viral proteases.
Study on SARS-CoV-2 Inhibition
A comprehensive study evaluated various peptidomimetic inhibitors against SARS-CoV-2's 3CLpro. Among these, derivatives of this compound demonstrated promising results in inhibiting viral replication across multiple cell lines. The selectivity index of these compounds was notably high, indicating minimal toxicity to host cells while effectively targeting viral enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the side chains and functional groups can significantly influence its efficacy and selectivity as an enzyme inhibitor. For instance, altering the hydroxyethyl group or varying the alkyl chains attached to the carbamate moiety could enhance binding affinity to target enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester can be contextualized by comparing it to related compounds. Key analogs include stereoisomers, heterocycle variants, and derivatives with modified substituents.
Stereoisomeric Comparison
| Compound Name | CAS Number | Configuration | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound (S-isomer) | 1354007-85-4 | S | C₁₄H₂₈N₂O₃ | 272.39 | Hydroxyethyl substituent; Boc-protected |
| [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-... | Not specified† | R | C₁₄H₂₈N₂O₃ | 272.39 | Mirror stereochemistry; discontinued‡ |
- Key Differences: The (R)-isomer () shares identical molecular weight and formula but differs in stereochemistry.
Heterocycle Variants
| Compound Name | CAS Number | Heterocycle | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
|---|---|---|---|---|---|
| [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-... (Piperidinyl analog) | 1401668-73-2 | Piperidine | C₁₆H₃₁N₃O₃ | 329.44 | 6-membered ring; amino-propionyl group |
| [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-... (Aminoethyl analog) | 110187-51-4 | Piperidine | C₁₅H₂₉N₃O₂ | 283.41 | Cyclopropyl carbamate; aminoethyl group |
- Key Differences: Ring Size: Piperidine (6-membered) analogs () exhibit altered ring strain and conformational flexibility compared to pyrrolidine (5-membered). This impacts binding affinity in medicinal chemistry applications .
Substituent Modifications
| Compound Name | CAS Number | Substituent | Molecular Formula | Molecular Weight (g/mol) | Reactivity/Applications |
|---|---|---|---|---|---|
| Target Compound | 1354007-85-4 | 2-Hydroxyethyl | C₁₄H₂₈N₂O₃ | 272.39 | Hydrophilic; alcohol reactivity |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-... | 1353998-29-4 | 2-Chloro-acetyl | C₁₄H₂₅ClN₂O₃ | 304.82 | Electrophilic; cross-coupling potential |
- Key Differences :
Carbamate Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
